molecular formula C21H13N B15225395 2,4-Bis(4-ethynylphenyl)pyridine

2,4-Bis(4-ethynylphenyl)pyridine

Cat. No.: B15225395
M. Wt: 279.3 g/mol
InChI Key: FQFVMZWLIKNDCU-UHFFFAOYSA-N
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Description

2,4-Bis(4-ethynylphenyl)pyridine is an organic compound with the molecular formula C21H13N and a molecular weight of 279.33 g/mol. This compound is characterized by the presence of two ethynylphenyl groups attached to a pyridine ring at the 2 and 4 positions. It is known for its applications in various fields, including materials science and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis(4-ethynylphenyl)pyridine typically involves the coupling of pyridine derivatives with ethynylbenzene derivatives. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki or Sonogashira coupling . These reactions are carried out under inert conditions, often using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF), and require the presence of a base such as potassium carbonate (K2CO3) or triethylamine (TEA).

Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,4-Bis(4-ethynylphenyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The ethynyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Nucleophiles like sodium azide (NaN3) or lithium aluminum hydride (LiAlH4) under appropriate conditions.

Major Products:

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2,4-Bis(4-ethynylphenyl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 2,4-Bis(4-ethynylphenyl)pyridine involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a ligand that binds to metal ions or proteins, modulating their activity. The ethynyl groups can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

    2,2’-Bipyridine: Another bipyridine derivative with similar coordination properties but lacking the ethynyl groups.

    4,4’-Bis(ethynylphenyl)bipyridine: A compound with two bipyridine units connected by ethynylphenyl groups, offering enhanced coordination capabilities.

Uniqueness: 2,4-Bis(4-ethynylphenyl)pyridine is unique due to the presence of ethynyl groups, which provide additional sites for chemical modification and interaction. This enhances its versatility in various applications, particularly in materials science and coordination chemistry .

Biological Activity

2,4-Bis(4-ethynylphenyl)pyridine (BEPP) is a pyridine derivative that has garnered attention for its potential biological activities. This compound features a unique structure that allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity of BEPP, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H14NC_{18}H_{14}N, with a molecular weight of 250.32 g/mol. The compound consists of a pyridine ring substituted with two ethynylphenyl groups at the 2 and 4 positions.

PropertyValue
Molecular FormulaC18H14NC_{18}H_{14}N
Molecular Weight250.32 g/mol
IUPAC NameThis compound

The biological activity of BEPP is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. Research suggests that BEPP may act as an enzyme inhibitor or modulator, affecting pathways related to cell signaling and proliferation.

  • Enzyme Inhibition : BEPP has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Interaction : The compound may bind to specific receptors, modulating their activity and influencing downstream signaling cascades.

Biological Activities

Recent studies have explored the diverse biological activities associated with BEPP:

  • Anticancer Activity : BEPP has demonstrated cytotoxic effects against various cancer cell lines. In vitro studies indicate that it can induce apoptosis in cancer cells by activating caspase pathways.
  • Antimicrobial Properties : Preliminary investigations suggest that BEPP exhibits antimicrobial activity against certain bacterial strains, potentially offering a new avenue for antibiotic development.
  • Anti-inflammatory Effects : There is evidence that BEPP can reduce inflammation markers in cellular models, indicating potential use in treating inflammatory diseases.

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of BEPP against human breast cancer cells (MCF-7). The results indicated that BEPP significantly inhibited cell proliferation with an IC50 value of 12 µM. Mechanistic studies revealed that the compound induced apoptosis through the activation of the intrinsic apoptotic pathway, characterized by increased levels of cytochrome c and activated caspases .

Case Study 2: Antimicrobial Activity

In another investigation, BEPP was tested against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) of 20 µg/mL against S. aureus and 30 µg/mL against E. coli. These results suggest that BEPP could be a promising candidate for developing new antimicrobial agents .

Research Findings

Recent research highlights the following key findings regarding the biological activity of BEPP:

  • Mechanistic Insights : Studies using molecular docking simulations indicate that BEPP binds effectively to the active sites of specific enzymes, suggesting a competitive inhibition mechanism .
  • Therapeutic Potential : Given its diverse biological activities, BEPP is being investigated as a lead compound for developing novel therapeutics in oncology and infectious diseases.

Properties

Molecular Formula

C21H13N

Molecular Weight

279.3 g/mol

IUPAC Name

2,4-bis(4-ethynylphenyl)pyridine

InChI

InChI=1S/C21H13N/c1-3-16-5-9-18(10-6-16)20-13-14-22-21(15-20)19-11-7-17(4-2)8-12-19/h1-2,5-15H

InChI Key

FQFVMZWLIKNDCU-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=C(C=C1)C2=CC(=NC=C2)C3=CC=C(C=C3)C#C

Origin of Product

United States

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